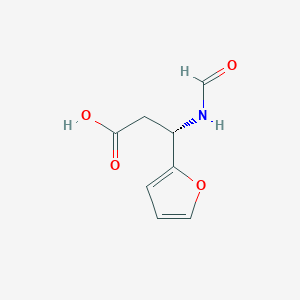

(s)-3-Formamido-3-(furan-2-yl)propanoic acid

説明

(s)-3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

特性

分子式 |

C8H9NO4 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC名 |

(3S)-3-formamido-3-(furan-2-yl)propanoic acid |

InChI |

InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12)/t6-/m0/s1 |

InChIキー |

OZWZDGZQNCXUEX-LURJTMIESA-N |

異性体SMILES |

C1=COC(=C1)[C@H](CC(=O)O)NC=O |

正規SMILES |

C1=COC(=C1)C(CC(=O)O)NC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Formamido-3-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-(furan-2-yl)propenoic acids with formamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(s)-3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

(s)-3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications:

作用機序

The mechanism of action of (s)-3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, influencing pathways related to energy metabolism, hormone secretion, and nervous system function. Further research is needed to elucidate the precise molecular targets and pathways involved.

類似化合物との比較

Similar Compounds

3-(2-Furyl)propionic acid: This compound shares a similar furan ring structure and is used in similar applications.

2-Furanpropanoic acid: Another furan derivative with comparable properties and uses.

Uniqueness

(s)-3-Formamido-3-(furan-2-yl)propanoic acid is unique due to its specific formamido group, which imparts distinct chemical and biological properties

生物活性

(S)-3-Formamido-3-(furan-2-yl)propanoic acid is a chiral compound notable for its unique structural features, including a furan ring and a formamido group attached to a propanoic acid backbone. This compound has garnered attention in medicinal chemistry due to its significant biological activities, which are explored in this article.

- Molecular Formula : C₈H₉N₁O₄

- Molecular Weight : 183.16 g/mol

- IUPAC Name : (3R)-3-formamido-3-(furan-2-yl)propanoic acid

The presence of the furan ring contributes to its distinct chemical properties, while the formamido group enables hydrogen bonding interactions, enhancing its bioactivity.

Research indicates that (S)-3-formamido-3-(furan-2-yl)propanoic acid interacts with various biological molecules, influencing enzyme activity and receptor modulation. Its mechanism of action is primarily attributed to:

- Enzyme Modulation : The compound can act as both a substrate and an inhibitor for specific enzymes, potentially altering their activity.

- Cell Membrane Interaction : It may influence cell membrane integrity, impacting cellular signaling pathways.

Antimicrobial Properties

(S)-3-formamido-3-(furan-2-yl)propanoic acid exhibits significant antimicrobial activity against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Candida albicans | Effective |

| Escherichia coli | Moderate |

| Staphylococcus aureus | Moderate |

The antimicrobial mechanism is thought to involve disruption of cellular processes and membrane integrity, leading to cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of (S)-3-formamido-3-(furan-2-yl)propanoic acid showed promising results against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL depending on the derivative used.

- Enzyme Interaction Studies :

Comparative Analysis with Related Compounds

To understand the uniqueness of (S)-3-formamido-3-(furan-2-yl)propanoic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉N₁O₃ | Lacks formamido group; different bioactivity |

| 2-Formamido-3-(furan-3-yl)propanoic acid | C₈H₉N₁O₄ | Different substitution pattern on furan ring |

The combination of the formamido group and furan ring in (S)-3-formamido-3-(furan-2-yl)propanoic acid provides distinct chemical properties and biological activities not found in these similar compounds.

Applications in Medicinal Chemistry

Given its biological activities, (S)-3-formamido-3-(furan-2-yl)propanoic acid is being studied for potential therapeutic applications, including:

- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting various diseases.

- Organic Synthesis : The compound serves as a valuable building block in synthesizing more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。